4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride
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Overview
Description
4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a thiopyran ring structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylic acid positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of the carboxylic acid group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The thiopyran ring structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-aminotetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with an oxygen atom in place of sulfur.
4-aminotetrahydro-2H-thiopyran-4-carboxylic acid: The free acid form without the hydrochloride salt.
Uniqueness
4-aminotetrahydro-2H-thiopyran-4-carboxylic acid hydrochloride is unique due to the presence of the thiopyran ring, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.
Properties
IUPAC Name |
4-aminothiane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALTWSZOXHORRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67639-41-2 |
Source
|
Record name | 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67639-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-aminothiane-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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